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molecular formula C8H8ClNO B1209800 Formamide, N-(4-chloro-2-methylphenyl)- CAS No. 21787-81-5

Formamide, N-(4-chloro-2-methylphenyl)-

Cat. No. B1209800
M. Wt: 169.61 g/mol
InChI Key: JOGQXVYBVVOYGI-UHFFFAOYSA-N
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Patent
US04034043

Procedure details

Splitting of the 2-formylamino-5-chlorotoluene, formed on chlorination of 2-formylaminotoluene, with methanol is performed at a temperature of between 20° and 60° C., preferably at between 25° and 30° C. The reaction duration is about 1 to 2 hours.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([NH:3][C:4]1[CH:9]=[CH:8][C:7](Cl)=[CH:6][C:5]=1[CH3:11])=[O:2]>CO>[CH:1]([NH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH3:11])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)NC1=C(C=C(C=C1)Cl)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)NC1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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